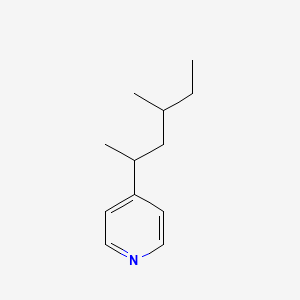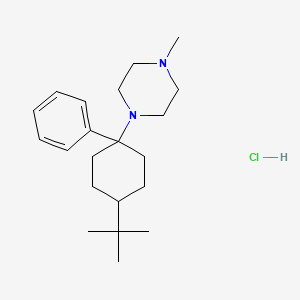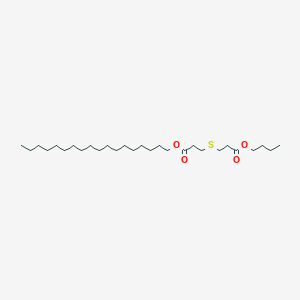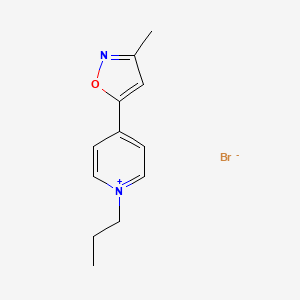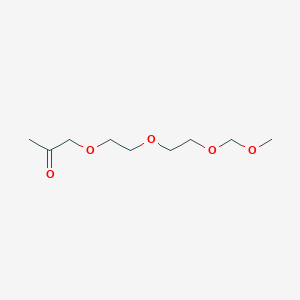
2,4,7,10-Tetraoxatridecan-12-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,7,10-Tetraoxatridecan-12-one is a chemical compound with the molecular formula C10H20O5. It is characterized by the presence of multiple ether linkages and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7,10-Tetraoxatridecan-12-one typically involves the reaction of diethylene glycol with a suitable ketone precursor under controlled conditions. One common method involves the use of a base catalyst to facilitate the formation of the ether linkages. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,4,7,10-Tetraoxatridecan-12-one undergoes several types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ether linkages can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers.
Aplicaciones Científicas De Investigación
2,4,7,10-Tetraoxatridecan-12-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4,7,10-Tetraoxatridecan-12-one involves its interaction with various molecular targets. The ether linkages and ketone group allow it to participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4,7,10-Tetraoxadodecane-1,12-diol: Similar in structure but contains hydroxyl groups instead of a ketone.
2,5,8,11-Tetraoxatetradecan-13-ol: Contains additional ether linkages and a hydroxyl group.
14-Azido-3,6,9,12-tetraoxatetradecan-1-amine: Contains an azide group and amine functionality.
Uniqueness
2,4,7,10-Tetraoxatridecan-12-one is unique due to its specific combination of ether linkages and a ketone functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Propiedades
Número CAS |
25539-92-8 |
|---|---|
Fórmula molecular |
C9H18O5 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
1-[2-[2-(methoxymethoxy)ethoxy]ethoxy]propan-2-one |
InChI |
InChI=1S/C9H18O5/c1-9(10)7-13-5-3-12-4-6-14-8-11-2/h3-8H2,1-2H3 |
Clave InChI |
NBPXEKGXSMBMSU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)COCCOCCOCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





